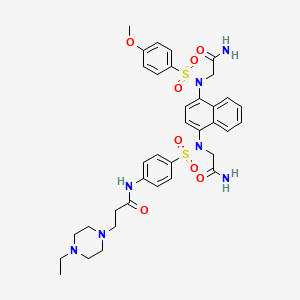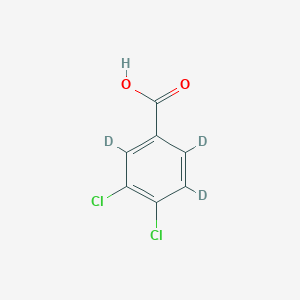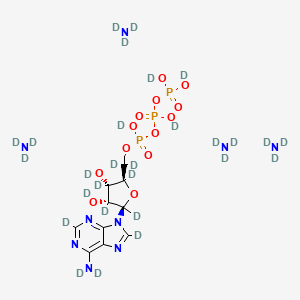
Adenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is a deuterated form of Adenosine Triphosphate (ATP), a crucial molecule in cellular energy transfer. This compound is often used in scientific research to study metabolic processes and energy dynamics within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) typically involves the incorporation of deuterium atoms into the ATP molecule. This can be achieved through various chemical reactions, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Enzymatic Synthesis: Utilizing enzymes that can incorporate deuterium into the ATP molecule during its biosynthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using deuterated reagents and solvents. The process would require stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into Adenosine Diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Transferring a phosphate group to other molecules.
Oxidation-Reduction Reactions: Participating in redox reactions within cellular processes.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes like ATPases.
Phosphorylation: Requires kinases and specific substrates.
Redox Reactions: Involves electron carriers like NADH and FADH2.
Major Products Formed
Hydrolysis: ADP and inorganic phosphate.
Phosphorylation: Phosphorylated substrates.
Redox Reactions: Reduced or oxidized forms of electron carriers.
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and energy transfer.
Biology: Investigating cellular metabolism and energy dynamics.
Medicine: Exploring metabolic disorders and potential therapeutic targets.
Industry: Developing bioenergetic assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and energy within cells. The molecular targets include ATPases, kinases, and other enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): The non-deuterated form.
Adenosine Diphosphate (ADP): A product of ATP hydrolysis.
Adenosine Monophosphate (AMP): Another related nucleotide.
Uniqueness
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is unique due to its deuterated nature, which allows for detailed studies of metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides insights into reaction mechanisms and dynamics that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C10H28N9O13P3 |
|---|---|
Molekulargewicht |
603.48 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H3/t4-,6-,7-,10-;;;;/m1..../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;;;/hD18 |
InChI-Schlüssel |
ULQHTJPSPKQDQV-WHEZCHNHSA-N |
Isomerische SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.N.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



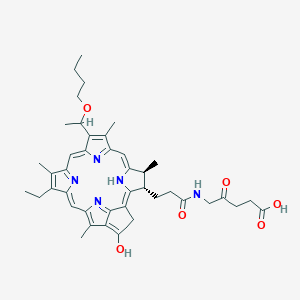



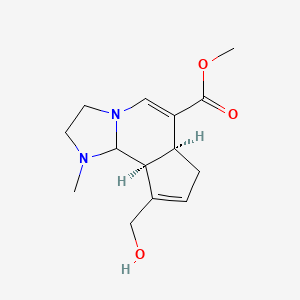

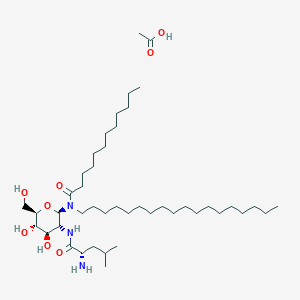
![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
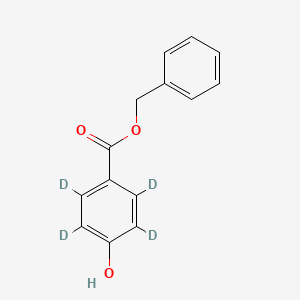
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
